N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the oxadiazole intermediate.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole derivative with a phenol derivative under basic conditions to form the phenoxy linkage.
Formation of the acetamide group: The final step involves the reaction of the phenoxy-oxadiazole intermediate with tert-butylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound are typically optimized for large-scale synthesis. These methods often involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced compounds.
Scientific Research Applications
N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth. Additionally, the compound may interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
N-Tert-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can be compared with other similar compounds, such as:
N-Tert-butyl-2-{2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
N-Tert-butyl-2-{2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: This compound has a fluorophenyl group, which may enhance its stability and potency.
N-Tert-butyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: This compound has a methylphenyl group, which may alter its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-tert-butyl-2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-20(2,3)23-17(25)12-26-16-11-7-5-9-14(16)19-22-18(24-27-19)13-8-4-6-10-15(13)21/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFWXNJSNXUBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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